Hemoglobin Val de Marne is an abnormal hemoglobin variant characterized by a mutation in the alpha globin chain. Specifically, it involves a substitution of serine for arginine at position 133 of the alpha chain, denoted as α133(H16)Ser→Arg. This variant was first identified in a French family during a neonatal hemoglobinopathy screening program, where it appeared in two newborns who were first cousins . The discovery of Hemoglobin Val de Marne is significant as it presents unique biochemical properties compared to the normal adult hemoglobin (Hemoglobin A).
The name "Val de Marne" originates from the region in France where this hemoglobin variant was first documented. The identification of this variant has been crucial for understanding hemoglobinopathies and their genetic implications.
Hemoglobin Val de Marne is classified as an abnormal hemoglobin variant. It falls under the category of structural hemoglobinopathies, which result from mutations in the globin genes leading to altered hemoglobin function. This variant can be categorized alongside other known variants that affect oxygen affinity and stability.
The synthesis of Hemoglobin Val de Marne involves a point mutation in the alpha globin gene, specifically a transition from AGC (serine) to CGC (arginine). This mutation can be analyzed through various molecular biology techniques, including:
The identification and characterization of Hemoglobin Val de Marne have involved isoelectrofocusing techniques, which separate proteins based on their isoelectric points. This method allows for the detection of abnormal hemoglobins by comparing their migration patterns with those of normal hemoglobin .
Hemoglobin Val de Marne retains the tetrameric structure characteristic of human hemoglobin, consisting of two alpha and two beta chains. The mutation at position 133 alters the local environment of the protein, potentially affecting its stability and function.
The structural analysis indicates that Hemoglobin Val de Marne exhibits a slightly higher auto-oxidation rate compared to normal Hemoglobin A. Additionally, its oxygen affinity is increased approximately 1.7-fold, suggesting enhanced binding capabilities under certain physiological conditions .
Hemoglobin Val de Marne participates in standard biochemical reactions typical of hemoglobins, including:
The biochemical properties can be studied using spectrophotometric methods to analyze absorption spectra changes during oxygen binding and release. Kinetic studies can also be performed to evaluate reaction rates under varying conditions.
The mechanism by which Hemoglobin Val de Marne functions involves its interaction with oxygen molecules. The substitution at position 133 alters the heme pocket's characteristics, enhancing its ability to bind oxygen more tightly than normal Hemoglobin A.
Experimental data indicate that this variant's increased oxygen affinity could have physiological implications, potentially affecting tissue oxygenation levels during hypoxic conditions or strenuous exercise .
Relevant studies have shown that while red cell parameters remain normal among carriers, monitoring is essential due to potential complications arising from altered hemoglobin function .
Hemoglobin Val de Marne serves as a valuable model for studying hemoglobinopathies and their genetic basis. Its unique properties make it relevant in research areas such as:
This abnormal hemoglobin variant exemplifies the complexity and significance of structural variations within human hemoglobins, contributing to our understanding of both normal physiology and pathological conditions.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2